![molecular formula C21H26BrN3O3 B6570000 N-(4-bromophenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide CAS No. 921471-41-2](/img/structure/B6570000.png)
N-(4-bromophenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide
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Description
N-(4-bromophenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a useful research compound. Its molecular formula is C21H26BrN3O3 and its molecular weight is 448.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.11575 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(4-bromophenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a bromophenyl group and a piperidine moiety, suggests that it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.
Molecular Structure
- Molecular Formula : C21H26BrN3O3
- Molecular Weight : 448.4 g/mol
- CAS Number : 921471-41-2
The compound can be classified under amide derivatives and is structurally related to dihydropyridines, which are often investigated for their pharmacological properties .
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Dihydropyridine Core : This step often requires specific reagents and conditions to ensure high yield and purity.
- Acylation : The introduction of the acetamide group can be achieved through acylation reactions.
- Purification : Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor yield and purity.
Characterization methods include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure .
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Compounds with similar structures have been shown to act as inhibitors or modulators of various biological pathways, influencing processes like apoptosis or cell signaling .
Pharmacological Effects
Research indicates that this compound may exhibit a range of pharmacological effects, including:
- Anticancer Activity : Similar dihydropyridine derivatives have been studied for their potential in cancer therapy, showing efficacy in inhibiting cancer cell proliferation.
- Neurological Applications : The piperidine moiety is associated with several neuroactive compounds, suggesting potential applications in treating neurological disorders.
Case Studies
Recent studies have explored the activity of related compounds in various biological assays. For instance:
- Cell Viability Assays : Compounds structurally similar to this compound have shown significant cytotoxic effects against cancer cell lines.
- Enzyme Inhibition Studies : Investigations into the inhibitory effects on specific enzymes have revealed IC50 values indicating potent activity against targets relevant to cancer and neurodegenerative diseases.
Data Table
Property | Value |
---|---|
Molecular Formula | C21H26BrN3O3 |
Molecular Weight | 448.4 g/mol |
CAS Number | 921471-41-2 |
Anticancer Activity | Significant cytotoxicity observed in cell lines |
Solubility | Soluble in organic solvents; limited water solubility |
Stability | Stable under controlled conditions; further studies needed |
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O3/c1-15-7-9-24(10-8-15)12-18-11-19(26)20(28-2)13-25(18)14-21(27)23-17-5-3-16(22)4-6-17/h3-6,11,13,15H,7-10,12,14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBBUZGPGMLUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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